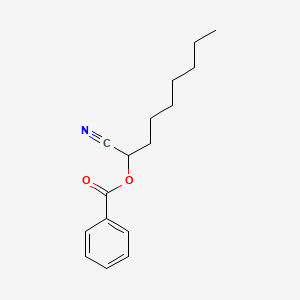
1-Cyanooctyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanooctyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to an octyl chain with a cyano group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanooctyl benzoate can be synthesized through the esterification of benzoic acid with 1-cyanooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanooctyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-cyanooctanoic acid.
Reduction: Formation of 1-aminooctyl benzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-Cyanooctyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 1-cyanooctyl benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing benzoic acid and 1-cyanooctanol, which may exert their effects through different pathways.
Comparison with Similar Compounds
1-Cyanooctyl benzoate can be compared with other similar compounds such as:
1-Cyanohexyl benzoate: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-Cyanooctyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
1-Cyanooctyl phenylacetate:
The uniqueness of this compound lies in its specific combination of a cyano group, an octyl chain, and a benzoate group, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
115393-18-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-cyanooctyl benzoate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-9-12-15(13-17)19-16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12H2,1H3 |
InChI Key |
UYSAQMNKYOTEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



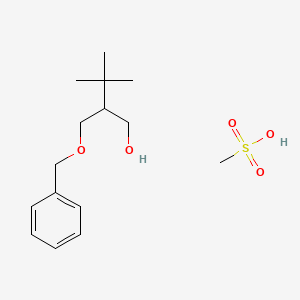
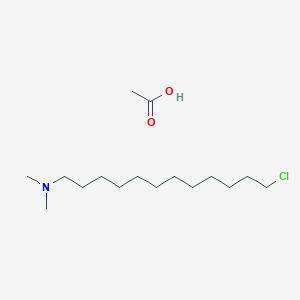
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)

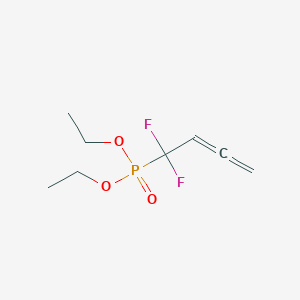
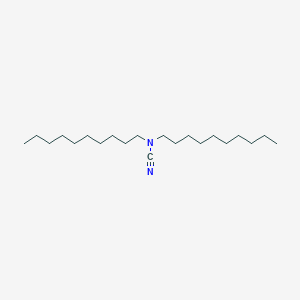
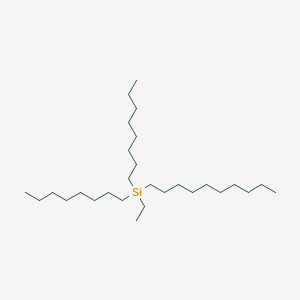
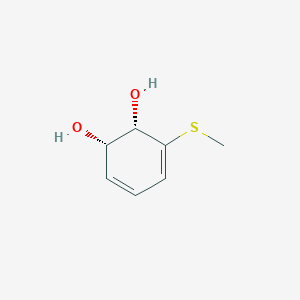
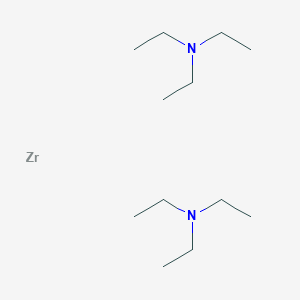
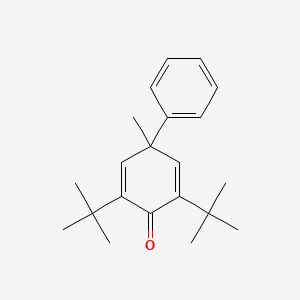
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
